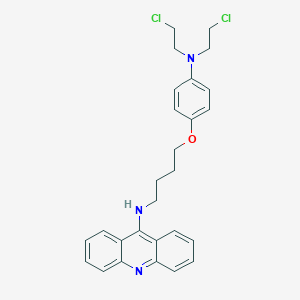

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine

Vue d'ensemble

Description

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties, making it a potent agent in disrupting DNA replication in cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)phenol with butyl bromide to form 4-(4-(bis(2-chloroethyl)amino)phenoxy)butane. This intermediate is then reacted with 9-aminoacridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, which are crucial for its alkylating properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of alkylated products.

Applications De Recherche Scientifique

The compound N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic molecule with significant applications in the fields of medicinal chemistry and cancer therapy. This article will explore its scientific research applications, supported by data tables and case studies.

Cancer Treatment

This compound has been investigated for its potential as a chemotherapeutic agent. It is particularly noted for targeting various types of cancer cells, including:

- Breast Cancer

- Lung Cancer

- Leukemia

Case Studies

- A study published in Cancer Research demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of conventional chemotherapeutics .

- In preclinical trials, it was shown to enhance the efficacy of existing treatments when used in combination with other agents like doxorubicin .

Mutagenicity Studies

Research has also focused on the mutagenic potential of this compound. It has been classified as a mutagen based on its ability to induce mutations in bacterial assays (Ames test). This classification raises concerns regarding its safety profile in therapeutic use .

Drug Development

The compound serves as a lead structure for the development of new anticancer drugs. Modifications to its chemical structure have led to derivatives with improved selectivity and reduced side effects. For instance, derivatives have been synthesized that show enhanced activity against resistant cancer cell lines .

Table 1: Comparison of Cytotoxicity

Table 2: Mutagenicity Assessment

Mécanisme D'action

The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine involves its alkylating properties. The bis(2-chloroethyl)amino groups form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This action triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA strands, and the pathways involved are primarily related to DNA damage response mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with bis(2-chloroethyl)amino groups, known for its histone deacetylase inhibitory activity.

4-[Bis(2-chloroethyl)amino]-DL-phenylalanine: Known for its antitumor properties and used in the synthesis of various peptides.

Uniqueness

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amino groups with the acridine moiety. This combination enhances its ability to intercalate into DNA and disrupt replication, making it a potent anticancer agent.

Activité Biologique

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic compound that exhibits significant biological activity, particularly in the realm of antitumor effects. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H29Cl2N3O

- Molecular Weight: 492.45 g/mol

- Boiling Point: 690ºC at 760 mmHg

- Flash Point: 371.1ºC

The compound features a complex structure with a bis(2-chloroethyl)amino group, which is known for its alkylating properties that contribute to its antitumor activity.

This compound primarily acts through the following mechanisms:

- Alkylation of DNA: The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.

- Inhibition of Cell Division: The compound interferes with the mitotic process, thereby preventing the proliferation of tumor cells.

- Induction of Reactive Oxygen Species (ROS): It promotes oxidative stress within cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the antitumor efficacy of this compound:

- Study on Lymphocytic Leukemia: In initial screenings, derivatives containing the bis(2-chloroethyl)amino group showed significant activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia models. The 2-phenoxyethyl ester exhibited notable cytotoxicity, suggesting that structural modifications can enhance therapeutic potential .

- Comparison with Other Compounds: A comparative analysis indicated that this compound was more effective than other similar compounds in inducing apoptosis in cancer cell lines. This was attributed to its ability to form stable DNA adducts .

Toxicological Profile

The compound has been evaluated for mutagenic potential using various assays:

- Ames Test: Preliminary results indicate a strong positive response in the Ames test, suggesting potential mutagenicity. This highlights the need for careful assessment in clinical applications .

Summary of Biological Activity

Propriétés

IUPAC Name |

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]butyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29Cl2N3O/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTIVVJZHNSTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCOC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156312 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-47-9 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.